Hymenidin

Description

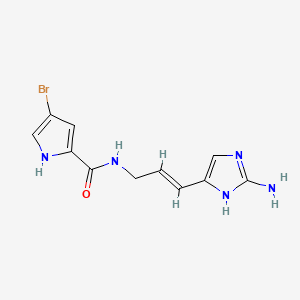

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJREOQCERRAME-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107019-95-4 | |

| Record name | Hymenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYMENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hymenidin as a Voltage-Gated Potassium Channel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium (Kv) channels are a diverse group of transmembrane proteins crucial for regulating cellular excitability, proliferation, and signaling. Their involvement in a wide array of physiological processes makes them attractive targets for therapeutic intervention in various diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Hymenidin, a marine alkaloid derived from sponges of the Agelas genus, along with its synthetic analogues, has emerged as a promising inhibitor of the Kv1 subfamily of potassium channels. This technical guide provides an in-depth overview of the electrophysiological characterization of this compound and its derivatives, detailing their inhibitory activity, selectivity, and the experimental methodologies employed in their evaluation.

Mechanism of Action

This compound and its analogues exert their inhibitory effect by directly blocking the pore of specific voltage-gated potassium channels. This blockade impedes the flow of potassium ions across the cell membrane, thereby altering the cell's membrane potential and affecting downstream cellular processes. The primary targets of these compounds are members of the Kv1 subfamily, with varying degrees of potency and selectivity.

Quantitative Data: Inhibitory Activity of this compound and Analogues

The inhibitory potency of this compound and its synthetic analogues has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the concentration of a compound required to inhibit 50% of the channel's activity. The following table summarizes the available IC50 data for a potent synthetic analogue of this compound against various Kv channel isoforms.

| Compound | Target Channel | Expression System | IC50 (µM) | Reference |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.3 | CHO cells | 1.4 | [1][2] |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.4 | CHO cells | < 6.1 | [1][2] |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.5 | CHO cells | < 6.1 | [1][2] |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.6 | CHO cells | < 6.1 | [1][2] |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.3 - Kv1.6 | Xenopus laevis oocytes | < 1 | [1][2] |

Note: Data for this compound itself is not explicitly detailed in the provided search results. The data presented is for a potent synthetic analogue (6g) from the study by Zidar et al., 2017.[1][2] All compounds tested showed selectivity against Kv1.1 and Kv1.2 channels.[1][2]

Experimental Protocols

The characterization of this compound and its analogues as Kv channel inhibitors relies on established electrophysiological techniques. The following sections provide detailed, representative methodologies for the key experiments cited.

Automated Patch-Clamp Electrophysiology on CHO Cells

This high-throughput technique allows for the rapid screening of compounds on ion channels expressed in mammalian cell lines.

1. Cell Culture and Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1 channel isoforms (Kv1.1-Kv1.6) are cultured in standard growth medium supplemented with a selection antibiotic.

-

On the day of the experiment, cells are harvested, washed, and resuspended in an extracellular solution to a final density of 1-5 x 10^6 cells/mL.

2. Solutions:

-

Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

-

Automated patch-clamp recordings are performed using a multi-well planar patch-clamp system.

-

Cells are captured on the apertures of the patch-clamp chip, and whole-cell configuration is established.

-

The membrane potential is held at -80 mV.

-

To elicit Kv channel currents, depolarizing voltage steps are applied (e.g., to +40 mV for 200 ms).

-

Compounds are applied at various concentrations, and the inhibition of the peak current is measured.

4. Data Analysis:

-

The percentage of current inhibition is calculated for each compound concentration.

-

Concentration-response curves are generated, and IC50 values are determined by fitting the data to the Hill equation.

Two-Electrode Voltage-Clamp on Xenopus laevis Oocytes

This technique is a robust method for studying the function and pharmacology of ion channels expressed at high levels.

1. Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from mature female Xenopus laevis frogs and defolliculated.

-

Oocytes are injected with cRNA encoding the desired human Kv channel isoforms (e.g., Kv1.1-Kv1.6 and Kv10.1).

-

Injected oocytes are incubated for 2-5 days to allow for channel expression.

2. Solutions:

-

Barth's Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.5 with NaOH.

-

Recording Solution: Same as Barth's solution.

3. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with the recording solution.

-

Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential of -80 mV.

-

Depolarizing voltage steps (e.g., to potentials between -60 mV and +60 mV) are applied to activate the Kv channels.

-

This compound or its analogues are perfused into the chamber at different concentrations, and the steady-state current inhibition is measured.

4. Data Analysis:

-

The fractional block of the current is determined at each compound concentration.

-

IC50 values are calculated by fitting the concentration-response data with the Hill equation.

Visualizations

Signaling Pathway

Inhibition of Kv1.3 channels in T-lymphocytes by compounds like this compound can disrupt the normal signaling cascade required for T-cell activation. This is a critical mechanism for potential immunosuppressive therapies.

Caption: Simplified signaling pathway of T-cell activation and the inhibitory role of this compound analogues on Kv1.3.

Experimental Workflow

The process of identifying and characterizing novel Kv channel inhibitors from natural product analogues involves a systematic workflow from synthesis to detailed electrophysiological analysis.

Caption: General experimental workflow for the discovery and characterization of this compound analogues as Kv channel inhibitors.

Conclusion

This compound and its synthetic analogues represent a valuable class of voltage-gated potassium channel inhibitors with therapeutic potential. Their selectivity for certain Kv1 subfamily members, particularly Kv1.3, makes them promising candidates for the development of drugs targeting immune-mediated disorders. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery. Further optimization of these compounds based on structure-activity relationship studies could lead to the development of more potent and selective clinical candidates.

References

An In-Depth Technical Guide to Hymenidin-Induced Apoptosis in HepG2 Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. The exploration of natural compounds for novel anticancer agents is a promising area of research. Among these, marine alkaloids, isolated from organisms such as sponges, have demonstrated a range of biological activities. Hymenidin, a pyrrole-imidazole alkaloid, and its related compounds, including oroidin and clathrodin, have been investigated for their potential as anticancer agents.[1][2] While this compound itself has shown weak to moderate apoptosis-inducing activity in the human HCC cell line HepG2, its analogues have exhibited more potent effects, highlighting the potential of this chemical scaffold in the development of new cancer therapies.[2]

This technical guide provides a comprehensive overview of the methodologies and signaling pathways involved in apoptosis induced by this compound and its analogues in HepG2 cancer cells. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to investigate and understand the anticancer properties of this class of compounds.

Data Presentation: Cytotoxicity and Apoptosis Induction

The following tables summarize the quantitative data on the effects of this compound, its analogues, and other relevant compounds on HepG2 cells. This data is crucial for comparative analysis and for designing future experiments.

Table 1: Cytotoxicity of Selected Compounds against HepG2 Cells

| Compound | IC50 Value (µM) | Exposure Time (hours) | Assay Method |

| Hesperidin | 321 | 24 | MTT |

| Diosmin | 148 | 24 | MTT |

| Cisplatin | 5 | 24 | MTT |

| Emodin | 19.12 | 72 | CCK8 |

| Norcantharidin | 1900 | - | Not Specified |

| 6-methoxydihydrosanguinarine | 3.8 (±0.2) | 6 | Not Specified |

| Nisin | ~40 (µg/ml) | 24/48 | MTT |

| 5-allyl-7-gen-difluoromethylenechrysin | 8.45 | - | MTT |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. MTT and CCK8 are colorimetric assays for assessing cell metabolic activity.

Table 2: Apoptosis Induction in HepG2 Cells

| Compound | Concentration (µM) | Apoptosis Rate (%) | Exposure Time (hours) | Assay Method |

| This compound Analogue | 50 | 25-38 | Not Specified | Not Specified |

| Harmine | Not Specified | 20.0, 32.7, 64.9 (Concentration-dependent) | Not Specified | Annexin V/PI |

| Emodin | 60 | 50.01 | 48 | Annexin V/PI |

| 5-allyl-7-gen-difluoromethylenechrysin | 3.0 | 5.79 | 48 | PI Staining |

| 5-allyl-7-gen-difluoromethylenechrysin | 10.0 | 9.29 | 48 | PI Staining |

| 5-allyl-7-gen-difluoromethylenechrysin | 30.0 | 37.8 | 48 | PI Staining |

| Naringenin | 360 | 7.1 | 24 | Annexin V/PI |

Apoptosis rate is typically determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess this compound-induced apoptosis in HepG2 cells.

Cell Culture

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4]

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[5][6]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After treatment, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][8]

-

Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[7][8]

-

Calculation: Cell viability is expressed as a percentage of the untreated control.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

-

Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with the compound of interest for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe the activation of caspases and changes in Bcl-2 family proteins.[12]

-

Protein Extraction: Lyse the treated and untreated HepG2 cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The induction of apoptosis in HepG2 cells by various compounds, including marine alkaloids, often involves the generation of reactive oxygen species (ROS) and the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[15][16][17]

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates a plausible signaling pathway for this compound and its analogues-induced apoptosis in HepG2 cells, based on common mechanisms reported for similar compounds.

Caption: Proposed signaling pathway of this compound-induced apoptosis in HepG2 cells.

Experimental Workflow for Investigating Apoptosis

The logical flow of experiments to characterize the apoptotic effects of a compound like this compound on HepG2 cells is depicted below.

Caption: A typical experimental workflow for studying induced apoptosis.

Conclusion

While this compound itself may exhibit limited pro-apoptotic activity in HepG2 cells, its chemical scaffold serves as a valuable starting point for the development of more potent anticancer agents. The study of its analogues and other marine alkaloids provides crucial insights into the molecular mechanisms that can be targeted to induce apoptosis in hepatocellular carcinoma. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these and other novel compounds. A thorough understanding of the underlying signaling pathways is paramount for the rational design and development of next-generation cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Analogues of the marine alkaloids oroidin, clathrodin , and this compound induce apoptosis in human HepG2 and THP-1 cancer cells - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00286E [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay apoptosis in magnetically bioprinted HepG2 spheroids [moleculardevices.com]

- 7. Cytisine induces apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species mediate oridonin-induced HepG2 apoptosis through p53, MAPK, and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial ROS contribute to oridonin-induced HepG2 apoptosis through PARP activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hesperidin and Diosmin Increased Cytotoxic Activity Cisplatin on Hepatocellular Carcinoma and Protect Kidney Cells Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journal.waocp.org [journal.waocp.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Hymenidin from Agelas Sponges: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the bromopyrrole alkaloids, a class of compounds that has garnered significant interest in the scientific community for their potential therapeutic applications. Hymenidin is a prominent member of this class, isolated from Agelas sponges. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Biological Activities of this compound

This compound has been primarily investigated for its effects on the nervous system, demonstrating potent activity as a serotonergic receptor antagonist and an inhibitor of voltage-gated potassium channels. While extensive quantitative data on its antimicrobial, cytotoxic, and anti-inflammatory properties are still emerging, preliminary studies on related compounds and the broader class of bromopyrrole alkaloids suggest these are promising areas for future investigation.

Inhibition of Voltage-Gated Potassium Channels

This compound and its synthetic analogues have been evaluated for their inhibitory effects on several isoforms of the Kv1 subfamily of voltage-gated potassium channels (Kv1.1-Kv1.6). These channels are crucial for the repolarization of cell membranes, particularly in excitable cells like neurons, and their modulation can have significant physiological effects.

Quantitative Data: Voltage-Gated Potassium Channel Inhibition

| Compound | Channel | IC50 (µM) | Cell Line | Assay Method |

| This compound Analogue (6g) | Kv1.3 | 1.4 | CHO | Automated Patch Clamp Electrophysiology |

| This compound Analogue (6g) | Kv1.4 | 6.1 | CHO | Automated Patch Clamp Electrophysiology |

| This compound Analogue (6g) | Kv1.5 | < 1 | Xenopus laevis oocytes | Voltage Clamp |

| This compound Analogue (6g) | Kv1.6 | < 1 | Xenopus laevis oocytes | Voltage Clamp |

Note: Data presented is for a potent synthetic analogue of this compound, as detailed quantitative data for this compound itself is limited in the reviewed literature.

Serotonergic Receptor Antagonism

This compound has been identified as a potent antagonist of serotonergic receptors[1]. Serotonin (5-HT) receptors are involved in a wide range of physiological and psychological processes, making them important targets for drug development, particularly in the field of neuroscience. The antagonistic activity of this compound suggests its potential for development as a therapeutic agent for conditions involving dysregulation of the serotonergic system.

Quantitative data on the specific 5-HT receptor subtypes inhibited by this compound and its binding affinities (Ki values) are areas of active investigation.

Cytotoxic Activity

While direct cytotoxic data for this compound is not extensively available, a closely related bromopyrrole alkaloid, hymenialdisine, has been shown to exhibit cytotoxic effects against cancer cell lines. This suggests that this compound may also possess antiproliferative properties.

Quantitative Data: Cytotoxicity of Hymenialdisine

| Compound | Cell Line | IC50 (µM) |

| Hymenialdisine | A2780S (cisplatin-sensitive ovarian cancer) | 146.8[2] |

Antimicrobial and Anti-inflammatory Activities

The broader class of bromopyrrole alkaloids from Agelas sponges is known to exhibit antimicrobial and anti-inflammatory activities. Although specific minimum inhibitory concentration (MIC) values and anti-inflammatory IC50 values for this compound are not yet widely reported, these represent important areas for future research into the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Automated Patch Clamp Electrophysiology for Voltage-Gated Potassium Channel Inhibition

This protocol is adapted from studies on this compound analogues and is suitable for assessing the inhibitory effect of compounds on Kv channels expressed in mammalian cell lines.[3]

1. Cell Culture and Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the desired Kv channel isoform (e.g., Kv1.3) are cultured in appropriate media.

- On the day of the experiment, cells are detached, centrifuged, and resuspended in an extracellular solution to the desired concentration.

2. Electrophysiology Recordings:

- Recordings are performed using an automated patch-clamp system.

- Cells are captured on the recording chip, and whole-cell patch-clamp configuration is established.

- The membrane potential is held at a holding potential (e.g., -80 mV).

- To elicit channel currents, a depolarizing voltage step is applied (e.g., to +40 mV).

3. Compound Application and Data Analysis:

- After establishing a stable baseline current, this compound or its analogues are applied at various concentrations.

- The effect of the compound on the peak current amplitude is measured.

- The concentration-response curve is plotted, and the IC50 value is calculated.

Serotonin Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype.

1. Membrane Preparation:

- Cells expressing the target 5-HT receptor are homogenized in a buffer and centrifuged to pellet the membranes.

- The membrane pellet is washed and resuspended in an assay buffer.

2. Binding Reaction:

- In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

- Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled competing ligand.

3. Filtration and Scintillation Counting:

- The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

- The filters are washed to remove unbound radioligand.

- The amount of radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.

- The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using appropriate software.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][4][5][6][7]

1. Cell Seeding:

- Seed cancer cells (e.g., A549, HT-29, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to untreated control cells.

- Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8][9][10][11][12][13]

1. Preparation of Inoculum:

- Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

2. Serial Dilution of Compound:

- Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

- Inoculate each well with the standardized microbial suspension.

- Incubate the plate at an appropriate temperature and duration for the specific microorganism.

4. Determination of MIC:

- The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]

1. Cell Culture and Seeding:

- Culture murine macrophage cells (e.g., RAW 264.7) and seed them in a 96-well plate.

2. Compound Treatment and Stimulation:

- Pre-treat the cells with various concentrations of this compound for 1 hour.

- Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

3. Measurement of Nitrite:

- Collect the cell culture supernatant.

- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

4. Data Analysis:

- Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without this compound treatment.

- Determine the IC50 value for NO production inhibition.

Signaling Pathways

The biological activities of this compound are likely mediated through its interaction with specific signaling pathways. While direct evidence for this compound's modulation of many of these pathways is still under investigation, its known targets provide clues to its potential mechanisms of action.

Modulation of Calcium Signaling

Voltage-gated potassium channels play a critical role in regulating intracellular calcium levels. By inhibiting these channels, this compound can lead to membrane depolarization, which in turn can open voltage-gated calcium channels, leading to an influx of calcium. This increase in intracellular calcium can trigger a variety of downstream signaling events.

Potential Interaction with NF-κB and MAPK Signaling Pathways

The anti-inflammatory and cytotoxic activities observed in related bromopyrrole alkaloids are often mediated through the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of gene expression involved in inflammation, cell proliferation, and apoptosis. Future research should investigate whether this compound exerts its effects through these critical signaling cascades.

Conclusion

This compound, a bromopyrrole alkaloid from Agelas sponges, demonstrates significant biological activities, particularly as a modulator of ion channels and neurotransmitter receptors. While its full therapeutic potential is still being uncovered, the available data suggest that this compound and its analogues are promising lead compounds for the development of new drugs targeting a range of diseases. This technical guide provides a foundation for researchers to build upon, offering standardized protocols and a summary of the current state of knowledge to guide future investigations into the fascinating bioactivities of this compound.

References

- 1. Modulation of NF-kappaΒ signalling pathways by parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Histamine H3 Receptor Differentially Modulates Mitogen-activated Protein Kinase (MAPK) and Akt Signaling in Striatonigral and Striatopallidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dickwhitereferrals.com [dickwhitereferrals.com]

- 12. idexx.dk [idexx.dk]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential and chaotic calcium signatures in the symbiosis signaling pathway of legumes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Hymenidin alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenidin is a marine-derived bromopyrrole alkaloid first isolated from the Okinawan marine sponge Hymeniacidon sp.[1] It has since been identified in other marine organisms, including sponges of the genera Stylissa and Agelas.[1][2] This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, isolation, and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound, systematically named N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide, is characterized by a 4-bromopyrrole-2-carboxamide moiety linked via an allylic amine to a 2-aminoimidazole group.[2]

The structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide[2] |

| SMILES | C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N[2] |

| InChI | InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+[2] |

| InChIKey | KHJREOQCERRAME-OWOJBTEDSA-N[2] |

Physicochemical and Spectral Properties

This compound is a relatively small molecule with drug-like properties. It typically exists as a solid at room temperature.[1] While a specific melting point is not widely reported, its properties can be inferred from its structure and data from chemical suppliers. Like most alkaloids, this compound as a free base is expected to be poorly soluble in neutral water but soluble in organic solvents like DMSO and in acidic aqueous solutions.[1][3]

A summary of its computed physicochemical and known spectral data is provided below.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H12BrN5O | [2] |

| Molecular Weight | 310.15 g/mol | [2] |

| Exact Mass | 309.02252 Da | [2] |

| LogP (Computed) | 2.497 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 99.6 Ų | [2] |

| Complexity (Computed) | 325 | [2] |

Table 2.2: Spectral Data for this compound

| Data Type | Key Features | Reference |

| LC-MS (ESI+) | Precursor m/z: 310.029 [M+H]+Key Fragments: 122.071, 110.071, 80.050 | [2] |

| ¹H NMR | Spectral data available in supplementary materials of cited literature. | [4][5] |

| ¹³C NMR | Spectral data available in supplementary materials of cited literature. | [4][5] |

Biological Activity and Signaling Pathways

This compound exhibits a range of significant biological activities, making it a compound of interest for drug discovery. Its primary known actions are as an antagonist of serotonergic receptors and as an inhibitor of several key enzymes and ion channels.[1]

-

Antagonist of Serotonergic Receptors: this compound was first identified as a novel antagonist of serotonergic receptors, suggesting its potential in neurological or psychiatric research.[1]

-

Enzyme Inhibition: It is a known inhibitor of Cyclin-Dependent Kinase 5 (CDK5/p25) and Glycogen Synthase Kinase 3β (GSK-3β), two crucial kinases involved in various cellular processes, including neuronal function and disease.

-

Anticancer Activity: this compound and its analogues have been shown to induce apoptosis in human cancer cell lines, including hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cells.[6]

-

Ion Channel Modulation: The alkaloid is an inhibitor of several isoforms of the Kv1 subfamily of voltage-gated potassium channels (Kv1.3, Kv1.4, Kv1.5, and Kv1.6), which are important targets in autoimmune diseases and other conditions.[7]

The multifaceted biological activities of this compound can be visualized as targeting several key cellular components.

Experimental Protocols

Total Synthesis of this compound

A facile total synthesis of this compound has been reported via an imidazo[1,2-a]pyrimidine intermediate. This method avoids expensive reagents and laborious steps, making it amenable to scale-up.[4][5]

Protocol Summary (based on Rasapalli et al., 2013):

-

Preparation of Imidazo[1,2-a]pyrimidine Core: The synthesis begins with the construction of a key imidazo[1,2-a]pyrimidine intermediate from simpler precursors. This core structure serves as a versatile scaffold.

-

Amidation: The appropriate pyrrole derivative, 4-bromo-1H-pyrrole-2-carbonyl chloride, is coupled with the side chain amine attached to the pyrimidine core to form an amide linkage.

-

Deprotection and Rearrangement: The final step involves the removal of the pyrimidine ring using hydrazine hydrate. This deprotection step leads to the formation of the 2-aminoimidazole ring, yielding this compound as the final product.

-

Purification: The crude product is purified by preparative chromatography (e.g., using a mobile phase of methanol:dichloromethane:NH4OH) to yield pure this compound.[4]

Note: For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of the cited publication.[4][5]

Isolation from Marine Sponges

This compound is a natural product that can be isolated from marine sponges. The general workflow involves extraction and chromatographic separation.[8][9]

Protocol Outline:

-

Collection and Extraction: Marine sponge tissue is collected and homogenized. The bioactive compounds are extracted using organic solvents (e.g., a mixture of methanol and dichloromethane).[10]

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol, and water) to separate compounds based on their solubility.

-

Chromatographic Separation: The fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to progressively isolate the compounds.

-

Final Purification: High-Performance Liquid Chromatography (HPLC) is typically used for the final purification of this compound from the enriched fractions.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Apoptosis Induction Assay

The ability of this compound to induce apoptosis in cancer cells can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[11]

Protocol (General):

-

Cell Culture and Treatment: Cancer cells (e.g., HepG2 or THP-1) are cultured to a suitable confluency and then treated with various concentrations of this compound (and appropriate vehicle controls, e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged to form a cell pellet.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Voltage-Gated Potassium Channel Inhibition Assay

The inhibitory effect of this compound on Kv1 channels can be assessed using automated patch-clamp electrophysiology.[7]

Protocol Summary (based on Ilas et al., 2017):

-

Cell Line: A stable cell line expressing the human Kv channel of interest (e.g., Kv1.3) is used, such as Chinese Hamster Ovary (CHO) cells.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch).

-

Voltage Protocol: A specific voltage protocol is applied to elicit channel activation. For example, cells are held at a holding potential of -80 mV, and currents are elicited by depolarizing voltage steps (e.g., to +20 mV).

-

Compound Application: this compound is applied at various concentrations to determine the dose-dependent inhibition of the potassium current.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control (vehicle) to calculate the percentage of inhibition. The IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is then determined by fitting the concentration-response data to a suitable equation.

Conclusion and Future Directions

This compound is a structurally intriguing marine alkaloid with a diverse and promising pharmacological profile. Its ability to modulate key targets such as serotonergic receptors, critical cellular kinases, and voltage-gated ion channels highlights its potential as a lead compound for the development of new therapeutics in oncology, neurology, and immunology. The availability of a scalable synthetic route further enhances its attractiveness for medicinal chemistry exploration. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological effects, optimizing its structure to improve potency and selectivity for specific targets, and evaluating its efficacy and safety in preclinical models.

References

- 1. This compound | antagonist of serotonergic receptors and inhibitor of CDK5/p25 and GSK-3ß | CAS# 107019-95-4 | InvivoChem [invivochem.com]

- 2. This compound | C11H12BrN5O | CID 6439099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkaloids [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 9. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of marine sponge–associated Streptomyces sp. NMF6 strain producing secondary metabolite(s) possessing antimicrobial, antioxidant, anticancer, and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Hymenidin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenidin, a marine-derived pyrrole-imidazole alkaloid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, and its roles as a kinase inhibitor, a serotonergic receptor antagonist, and an inducer of apoptosis. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Physicochemical Properties

This compound is a natural product isolated from marine sponges. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 107019-95-4 | [1][2][3][4][5] |

| Molecular Weight | 310.15 g/mol , 310.16 g/mol , 310.2 g/mol | [1][2][4][6] |

| Molecular Formula | C₁₁H₁₂BrN₅O | [1][2][4][6] |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with three primary areas of investigation: inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β), antagonism of serotonergic receptors, and induction of apoptosis in cancer cells.

Inhibition of CDK5 and GSK-3β

This compound has been identified as an inhibitor of CDK5 and GSK-3β, two kinases implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[7] The hyperphosphorylation of the tau protein by these kinases is a key event in the formation of neurofibrillary tangles.[7] this compound's inhibitory action on these kinases suggests its potential as a therapeutic agent in neuroprotection.

-

Reagents and Materials :

-

Recombinant human CDK5/p25 and GSK-3β enzymes

-

This compound (dissolved in DMSO)

-

Specific peptide substrate for each kinase

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

-

Procedure :

-

Prepare serial dilutions of this compound in a 384-well plate.

-

Add the kinase (CDK5/p25 or GSK-3β) and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Luminescence is measured, which correlates with the amount of ADP produced and thus the kinase activity.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Serotonergic Receptor Antagonism

This compound acts as an antagonist at serotonergic receptors.[8] This activity suggests its potential for investigation in neuropsychiatric disorders where serotonin signaling is dysregulated.

A standard method to characterize receptor antagonism is the radioligand binding assay. The following is a generalized protocol that can be adapted for this compound.

-

Reagents and Materials :

-

Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₂A)

-

A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

-

This compound (dissolved in an appropriate buffer)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure :

-

In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known, non-labeled antagonist.

-

Incubate the tubes to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold incubation buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using appropriate pharmacological models.

-

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines, including colon cancer.[9][10] This pro-apoptotic activity makes it a candidate for anticancer drug development. The mechanism often involves the intrinsic mitochondrial pathway.

The following protocol outlines methods to assess the effects of this compound on apoptosis and the cell cycle in a colon cancer cell line such as HT-29.

-

Cell Culture and Treatment :

-

Culture HT-29 cells in appropriate media and conditions.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). A vehicle-treated group (e.g., DMSO) serves as the control.

-

-

Cell Viability Assay (MTT Assay) :

-

After treatment, add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining) :

-

Harvest the treated cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis :

-

Fix the treated cells in cold ethanol.

-

Treat the cells with RNase A and stain with Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Western Blot Analysis for Apoptotic Proteins :

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Signaling Pathways

This compound's Inhibition of CDK5/GSK-3β Signaling

This compound's inhibition of CDK5 and GSK-3β can interrupt the pathological phosphorylation of tau protein, a hallmark of Alzheimer's disease. This intervention is crucial for maintaining neuronal health.

References

- 1. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delphinidin induces apoptosis and inhibits epithelial‐to‐mesenchymal transition via the ERK/p38 MAPK‐signaling pathway in human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]

- 7. Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonergic receptor antagonist from Nandina domestica Thunberg [pubmed.ncbi.nlm.nih.gov]

- 9. Clausenidin induces caspase-dependent apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Hymenidin from Marine Sponges: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product Hymenidin, a pyrrole-imidazole alkaloid. It details its natural sources, presents quantitative data on its occurrence, and offers a synthesized, in-depth protocol for its isolation and purification from marine sponges. This document is intended to serve as a valuable resource for researchers in natural product chemistry, marine biology, and pharmacology.

Natural Sources of this compound

This compound is a member of the bromopyrrole alkaloid family, a class of compounds found almost exclusively in marine sponges.[1] These molecules are often part of the sponge's chemical defense mechanism against predators.[1] this compound, specifically, has been identified and isolated from several species of marine sponges, primarily within the genera Hymeniacidon and Agelas.[2] It is considered a basic biosynthetic unit for the construction of larger, more complex pyrrole-imidazole alkaloids.[1][3]

The primary reported sources include an unspecified Okinawan marine sponge from the genus Hymeniacidon and the Caribbean sponge Agelas clathrodes.[2] Quantitative analysis has also detected its presence in both wild and farmed populations of Agelas oroides.[4]

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary between sponge populations. The table below summarizes the available quantitative data.

| Sponge Species | Population Type | This compound Content (% of Total Metabolite Content) | Geographic Origin |

| Agelas oroides | Farmed | 1.0% - 1.6% | Not Specified |

| Agelas oroides | Wild | 1.4% - 2.1% | Not Specified |

| Hymeniacidon sp. | Wild | Not Quantified | Okinawa |

| Agelas clathrodes | Wild | Not Quantified | Caribbean Sea |

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from marine sponge biomass. This protocol is synthesized from standard methodologies reported for the extraction of pyrrole-imidazole alkaloids and other secondary metabolites from marine invertebrates.

2.1. Step 1: Sample Collection and Preparation

-

Collection: Collect sponge specimens (e.g., Agelas or Hymeniacidon species) by hand using SCUBA from their natural habitat. Place samples into sterile bags and transport them to the laboratory on ice to minimize degradation.

-

Preparation: Cut the sponge tissue into small pieces (approx. 1-2 cm). Immediately freeze the samples at -20°C or, for long-term storage, freeze-dry (lyophilize) the material to remove water content.

-

Grinding: Pulverize the dried sponge material into a fine powder using a blender or a mortar and pestle. This increases the surface area for efficient solvent extraction.

2.2. Step 2: Solvent Extraction

-

Initial Extraction: Macerate the powdered sponge material (e.g., 100 g) in a suitable solvent such as methanol (MeOH) or a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, 1:1 v/v) at room temperature. Use a solvent-to-sample ratio of approximately 10:1 (v/w).

-

Agitation: Stir the mixture for 24 hours. The process can be expedited using ultrasonication for 30-50 minute intervals.[5]

-

Filtration and Repetition: Filter the mixture to separate the solvent extract from the solid biomass. Repeat the extraction process on the biomass two to three more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Step 3: Solvent Partitioning

-

Purpose: To separate compounds based on their polarity.

-

Procedure: Dissolve the crude extract in a MeOH/H₂O mixture (e.g., 9:1 v/v) and perform a liquid-liquid extraction against a nonpolar solvent like n-hexane to remove lipids.

-

Fractionation: Subsequently, partition the aqueous-methanolic phase against a solvent of intermediate polarity, such as ethyl acetate (EtOAc). This compound and other alkaloids are expected to partition into the more polar aqueous-methanolic or ethyl acetate fractions.

-

Evaporation: Evaporate the solvents from each fraction to yield the n-hexane, EtOAc, and aqueous-methanolic fractions.

2.4. Step 4: Chromatographic Purification

-

Bioassay Guidance: At each stage, fractions can be tested for desired biological activity (e.g., antimicrobial, antiserotonergic) to guide the purification process.

-

Column Chromatography (Silica Gel): Subject the bioactive fraction (e.g., the EtOAc or MeOH fraction) to column chromatography on a silica gel stationary phase. Elute with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Size Exclusion Chromatography: Combine fractions containing the compound of interest and further purify them using size exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase. This step separates molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column. Use a gradient of acetonitrile (ACN) in water, often with a small amount of trifluoroacetic acid (TFA, 0.1%) to improve peak shape. This will yield pure this compound.

2.5. Step 5: Structure Verification

-

Analysis: Confirm the identity and purity of the isolated this compound using standard analytical techniques.

-

Methods: Mass Spectrometry (MS) is used to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used to confirm its chemical structure.

Visualized Workflows and Relationships

3.1. General Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from a marine sponge source.

Caption: A flowchart of the generalized experimental workflow for this compound isolation.

3.2. Biosynthetic Context of this compound

This compound is a key structural component in the biosynthesis of more complex dimeric pyrrole-imidazole alkaloids. It belongs to a group of foundational monomers that includes oroidin and clathrodin, which differ by the degree of bromination on the pyrrole ring.[1][2]

Caption: Biosynthetic relationship of this compound to other pyrrole-imidazole alkaloids.

Biological Activity

This compound and its related compounds have demonstrated a range of biological activities. Notably, they have been reported to exhibit pronounced anticholinergic and antiserotonergic activities.[2] The bromination pattern on the pyrrole moiety is crucial for the specific bioactivity; for instance, this compound showed lower feeding deterrence against fish compared to its dibrominated counterpart, oroidin.[2] Its role as a precursor to more complex and potent molecules like sceptrin, which has antimicrobial and antiviral properties, underscores its importance in drug discovery.[2]

References

- 1. Anti-Biofilm Compounds Derived from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-Aminoimidazole Alkaloid ‘Metabiosynthesis’ with Marine Sponges Agelas conifera and Stylissa caribica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Chemical Profiling and Antimicrobial/Anticancer Evaluation of Extracts from Farmed versus Wild Agelas oroides and Sarcotragus foetidus Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101698637B - High-purity emodin separation method - Google Patents [patents.google.com]

The Quest for Hymenidin: A Pivot to Hesperidin in the Search for Neurotherapeutics

An initial investigation into Hymenidin as a potential therapeutic agent for neurological disorders has revealed a significant scarcity of available research. The existing scientific literature primarily focuses on the synthesis of this compound, a marine alkaloid, with little to no data on its biological activity in the context of neurological diseases. In contrast, a wealth of information is available for Hesperidin, a flavonoid glycoside with a similar-sounding name, which has been extensively studied for its neuroprotective effects. This guide, therefore, pivots to provide a comprehensive technical overview of Hesperidin as a promising candidate for the development of novel treatments for a range of neurological conditions.

This in-depth guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Hesperidin's therapeutic potential. It collates quantitative data on its efficacy, outlines key experimental protocols, and visualizes the intricate signaling pathways it modulates.

Quantitative Data on Hesperidin's Neuroprotective Effects

The following tables summarize key quantitative findings from preclinical studies, providing a snapshot of Hesperidin's efficacy in various models of neurological disorders.

Table 1: Efficacy of Hesperidin in Animal Models of Neurodegenerative Diseases

| Neurological Disorder Model | Animal Model | Hesperidin Dosage | Key Efficacy Endpoints & Results | Reference |

| Alzheimer's Disease | Mouse model | 50 mg/kg/day | Improved memory function and enhanced neurogenesis. | [1] |

| Parkinson's Disease | 6-OHDA rat model | Not specified | Ameliorated anxiety-depressive-like behavior and regulated striatal cytokine and neurotrophic factor levels. | [1] |

| Parkinson's Disease | Rotenone-induced cellular model | Not specified | Demonstrated neuroprotective effects through anti-oxidative and anti-apoptotic mechanisms. | [1] |

| Multiple Sclerosis | Not specified | Not specified | Showed potential in managing and treating the disease. | [1][2] |

| Epilepsy | Not specified | Not specified | Exhibited protective actions. | [1][2] |

| Neuropathic Pain | Not specified | Not specified | Provided significant protective actions. | [2] |

Table 2: Cellular and Molecular Effects of Hesperidin in In Vitro Neurological Models

| Cellular Model | Insult/Stimulus | Hesperidin Concentration | Key Cellular/Molecular Effects | Reference |

| Not specified | IL-1β | Not specified | Blocked inflammatory responses activated by IL-1β and the NF-κB signaling cascade. | [3] |

| Not specified | Oxidative Stress | Not specified | Activated the Akt/Nrf2 signaling pathway to reduce inflammation and oxidative stress. | [3] |

| SH-SY5Y cells | 6-hydroxydopamine | Not specified | Decreased oxidative stress indicators. | [4] |

Key Experimental Protocols

Understanding the methodologies used to investigate Hesperidin's neuroprotective properties is crucial for replicating and building upon existing research.

In Vivo Models of Neurological Disorders

A common approach to studying the in vivo effects of Hesperidin involves the use of animal models that mimic human neurological diseases. For instance, in models of Parkinson's disease, neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone are used to induce dopaminergic neuron loss and motor deficits in rodents.[1][4] Hesperidin is then administered, often orally, and its effects are assessed through behavioral tests (e.g., tests for motor coordination and cognitive function) and post-mortem analysis of brain tissue to quantify neuronal survival and levels of inflammatory markers.

In Vitro Cellular Assays

Cellular models are instrumental in dissecting the molecular mechanisms of Hesperidin's action. A frequently used cell line is the human neuroblastoma SH-SY5Y line, which can be differentiated into neuron-like cells.[4] To model neurodegenerative conditions, these cells are exposed to toxins like 6-hydroxydopamine to induce oxidative stress and apoptosis.[4] The protective effects of Hesperidin are then evaluated by measuring cell viability, levels of reactive oxygen species (ROS), and the expression of key proteins involved in apoptosis and inflammation.

Synthesis of this compound and Related Alkaloids

While not directly related to the therapeutic application of Hesperidin, it is noteworthy that the chemical synthesis of this compound, along with related marine alkaloids like oroidin and clathrodin, has been achieved.[5][6][7] These synthetic routes often involve the construction of the core imidazo[1,2-a]pyrimidine structure and can provide a basis for the synthesis of novel derivatives for future pharmacological screening.[5][6]

Signaling Pathways Modulated by Hesperidin

Hesperidin exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. Its ability to mitigate neuroinflammation and oxidative stress is central to its therapeutic potential.[3][8][9]

One of the key pathways targeted by Hesperidin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade .[3] Under pathological conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. Hesperidin has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3]

Caption: Hesperidin inhibits the NF-κB signaling pathway.

Furthermore, Hesperidin has been demonstrated to activate the Akt/Nrf2 signaling pathway .[3] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Its activation by Hesperidin leads to the expression of a battery of antioxidant enzymes that protect neurons from oxidative damage.[3]

Caption: Hesperidin activates the neuroprotective Akt/Nrf2 pathway.

The following diagram illustrates a general workflow for the preclinical evaluation of a potential neurotherapeutic agent like Hesperidin.

Caption: Preclinical development workflow for neurotherapeutics.

References

- 1. Neuroprotective Potential of Hesperidin as Therapeutic Agent in the Treatment of Brain Disorders: Preclinical Evidence-based Review | Bentham Science [eurekaselect.com]

- 2. Neuroprotective Potential of Hesperidin as Therapeutic Agent in the Treatment of Brain Disorders: Preclinical Evidence-based Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of Hymenidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin, a marine alkaloid derived from sponges of the Agelas genus, has emerged as a molecule of interest in oncology research due to its demonstrated pro-apoptotic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, including its mechanism of action, quantitative activity data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Anticancer Mechanism: Induction of Apoptosis

The primary anticancer mechanism attributed to this compound is the induction of programmed cell death, or apoptosis, in cancer cells. While the precise signaling cascade initiated by this compound is still under investigation, studies on this compound and its analogues have confirmed their ability to trigger this critical cell death pathway. Research has shown that analogues of this compound are effective inducers of apoptosis in human hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cell lines. Although this compound itself was found to be weakly active in these initial studies, its structural backbone has proven to be a valuable scaffold for the development of more potent pro-apoptotic agents.

A closely related marine alkaloid, Hymenialdisine, has been studied more extensively and provides insights into the potential mechanisms of this compound. Hymenialdisine has been shown to be a potent inhibitor of several kinases that are crucial for cell proliferation and survival. It is plausible that this compound exerts its effects through similar kinase inhibition, leading to the activation of the apoptotic cascade.

Quantitative Data on Anticancer Activity

Quantitative data on the cytotoxic and pro-apoptotic effects of this compound and its related compounds are crucial for evaluating their therapeutic potential. The following table summarizes the available data from studies on this compound analogues and the related compound Hymenialdisine. It is important to note that specific IC50 values for this compound are not yet widely published, and the data for its analogues highlight the potential for chemical modifications to enhance its anticancer potency.

| Compound | Cancer Cell Line | Assay | Endpoint | Value | Reference |

| Hymenialdisine | A2780S (Ovarian) | AlamarBlue® Assay | IC50 | 146.8 µM | Sultan Qaboos Univ Med J. 2021 Nov;21(4):632-634.[1] |

| This compound Analogue 1 | HepG2 | Apoptosis Induction | EC50 | Low micromolar range | MedChemComm, 2015, 6, 105-110. |

| This compound Analogue 2 | THP-1 | Apoptosis Induction | EC50 | Low micromolar range | MedChemComm, 2015, 6, 105-110. |

| This compound Analogue 3 | BxPC-3 (Pancreatic) | Apoptosis Induction | - | Active at 25 µM | Poster Presentation, Muller C. D. et al. |

| This compound Analogue 4 | NTERA-2 (Testicular) | Apoptosis Induction | - | Active at 25 µM | Poster Presentation, Muller C. D. et al. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing the research on this compound's anticancer properties. The following sections provide methodologies for key assays used to evaluate the cytotoxicity and apoptosis-inducing effects of compounds like this compound.

Cell Viability Assay (AlamarBlue® Assay)

This assay quantitatively measures the proliferation of cells and is a reliable method for determining the cytotoxic effects of a compound.

Materials:

-

Cancer cell lines (e.g., A2780S)

-

Complete cell culture medium

-

This compound or test compound

-

AlamarBlue® reagent

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

AlamarBlue® Addition: Add AlamarBlue® reagent to each well and incubate for a further 1-4 hours, or as recommended by the manufacturer.

-

Measurement: Measure the fluorescence or absorbance of the wells using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).

Materials:

-

Cancer cell lines (e.g., HepG2, THP-1)

-

Complete cell culture medium

-

This compound or test compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in culture with the desired concentrations of this compound or the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways and Visualizations

While the specific signaling pathway for this compound-induced apoptosis is not yet fully elucidated, the involvement of caspases is a hallmark of this process. The following diagrams illustrate a general workflow for evaluating apoptosis and a putative signaling cascade that may be triggered by this compound, based on the known mechanisms of related compounds and the general principles of apoptosis.

Caption: A logical workflow for the in vitro evaluation of this compound's anticancer properties.

Caption: A hypothetical signaling cascade for this compound-induced apoptosis.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, natural product with potential applications in cancer therapy. Its ability to induce apoptosis in cancer cells, coupled with the demonstrated potency of its synthetic analogues, warrants further investigation. Future research should focus on several key areas:

-

Elucidation of the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action.

-

Comprehensive in vitro screening of this compound against a broader panel of cancer cell lines to determine its spectrum of activity and to obtain specific IC50 values.

-

In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound and its potent analogues.

-

Structure-activity relationship (SAR) studies to guide the design and synthesis of novel this compound analogues with improved anticancer activity and drug-like properties.

By addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized, paving the way for its potential translation into clinical applications.

References

Hymenidin: A Selective Inhibitor of CDK5/p25 and GSK-3β in Neurodegenerative Disease Models

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary